molecular formula C8H9N3 B3267645 2,3-Dimethylimidazo[1,2-a]pyrimidine CAS No. 45880-46-4

2,3-Dimethylimidazo[1,2-a]pyrimidine

Cat. No.: B3267645
CAS No.: 45880-46-4
M. Wt: 147.18 g/mol
InChI Key: ICAGBVAZYDIBBF-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[1,2-a]pyrimidine is an organic compound with the molecular formula C8H9N3 . It belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which are recognized as privileged, nitrogen-bridged heterocyclic scaffolds of significant interest in medicinal and organic chemistry . These structures are known for their wide spectrum of pharmacological activities, including antiviral, anti-cancer, anti-inflammatory, and antimicrobial properties . This specific derivative serves as a valuable building block for the design and synthesis of novel bioactive molecules. Recent research highlights the potential of related imidazo[1,2-a]pyrimidine derivatives as entrance inhibitors for viruses like SARS-CoV-2, demonstrating promising binding affinity to key viral and host cell proteins . Furthermore, such hybrid compounds are investigated for their application in multi-component reactions and palladium-catalyzed coupling reactions, useful for creating complex molecular architectures for drug discovery . This product is intended for research and further chemical characterization in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-7(2)11-5-3-4-9-8(11)10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAGBVAZYDIBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45880-46-4
Record name 2,3-dimethylimidazo[1,2-a]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2,3-diaminopyrimidine with acetone under acidic conditions. This reaction leads to the formation of the imidazo[1,2-a]pyrimidine ring system with methyl groups at positions 2 and 3.

Another approach involves the cyclization of N-(2-aminopyrimidin-3-yl)acetamide with formaldehyde and a suitable acid catalyst. This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Functionalization via Electrophilic Substitution

The electron-rich imidazo[1,2-a]pyrimidine core facilitates electrophilic substitutions, particularly at the C5 and C7 positions. Key reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C yields mono-nitro derivatives, with regioselectivity influenced by methyl groups at C2/C3.

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at C5, enabling further cross-coupling reactions.

Table 1: Electrophilic Substitution Conditions and Outcomes

ReactionReagents/ConditionsPosition ModifiedYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 2hC568–72
BrominationNBS, DMF, RT, 1hC585

Cross-Coupling Reactions

The halogenated derivatives serve as intermediates for palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : C5-bromo derivatives react with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12h), achieving 70–88% yields.

  • Sonogashira Coupling : With terminal alkynes and CuI/PdCl₂(PPh₃)₂, ethynyl-substituted analogs form (60–75% yield).

Alkylation and Acylation

The N1 nitrogen participates in nucleophilic reactions:

  • Methylation : CH₃I in THF with K₂CO₃ selectively methylates N1 (90% yield).

  • Acylation : Acetyl chloride in pyridine introduces acetyl groups at N1 (82% yield).

Multicomponent Reactions (MCRs)

2,3-Dimethylimidazo[1,2-a]pyrimidine acts as a scaffold in MCRs:

  • Groebke-Blackburn Reaction : With aldehydes and isocyanides under microwave irradiation (Al₂O₃ catalyst, 120°C, 15min), fused tricyclic derivatives form (52–68% yield) .

Table 2: MCR Optimization Data

CatalystTemp (°C)Time (min)Avg. Yield (%)
Al₂O₃1201565
None12030<20

Biological Activity Modifications

Functionalization directly impacts pharmacological properties:

  • Antibacterial Enhancement : C5-aryl-Suzuki products show 4× improved MIC against S. aureus compared to parent compound.

  • Solubility Optimization : N1-acetylation increases logP by 0.8 units, improving membrane permeability.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Methyl groups at C2/C3 exert steric hindrance but enhance ring electron density, favoring C5/C7 reactivity.

  • Cross-Coupling Efficiency : Pd catalysts with bulky ligands (e.g., P(t-Bu)₃) reduce dehalogenation side reactions.

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Heterocycles
2,3-Dimethylimidazo[1,2-a]pyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that lead to the development of new materials with tailored properties.

Coordination Chemistry
The compound is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit interesting catalytic properties. The ability to coordinate with various metal ions enhances its utility in synthetic applications.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values suggest potential for development as an antibacterial agent.

Anticancer Properties
The compound has been investigated for its anticancer potential. Studies reveal that it can inhibit specific enzymes involved in DNA replication and protein synthesis, leading to antiproliferative effects on cancer cells . This mechanism positions it as a candidate for further cancer treatment research.

Antileishmanial Activity
Recent findings highlight the effectiveness of imidazo[1,2-a]pyrimidine derivatives against Leishmania species. For instance, certain derivatives have shown IC50 values below 10 μM, outperforming existing treatments like miltefosine . This suggests a promising avenue for developing new therapies for leishmaniasis.

Medicinal Chemistry

Antiviral Research
The compound's structural features make it suitable for antiviral drug development. Its interaction with viral proteins can potentially inhibit viral replication mechanisms, similar to other imidazopyrimidine derivatives that have been effective against various viruses.

Therapeutic Potential in Infections
Ongoing research is exploring the therapeutic applications of this compound in treating infections beyond leishmaniasis and tuberculosis. Its ability to modulate biological pathways may offer new strategies for combating resistant strains of bacteria and viruses.

Industrial Applications

Material Development
In the industrial sector, this compound is being explored for its potential use in developing new materials such as polymers and dyes due to its unique structural properties . These materials could find applications in various fields including electronics and coatings.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (μg/mL)
1Staphylococcus aureus32
2Escherichia coli64
3Pseudomonas aeruginosa16

Table 2: Antileishmanial Activity Data

Compound IDLeishmania donovani IC50 (μM)Comparison with Miltefosine (μM)
1<10<20
2<4<15
3<0.2>20

Mechanism of Action

The mechanism of action of 2,3-Dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Pharmacological Activity

Table 2: Pharmacological Profiles
Compound Target/Activity IC50/EC50 Key Findings
2,3-Dimethylimidazo[1,2-a]pyrimidine M4 muscarinic receptor (PAM) Not reported Enhances acetylcholine signaling; potential in schizophrenia and Alzheimer’s
8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-car H+/K+ ATPase (Proton pump inhibitor) IC50 = 0.38 μM Superior gastric acid suppression vs. omeprazole
Pyrimido[1,2-a]benzimidazoles Anticancer, antimicrobial Varies DNA intercalation and topoisomerase inhibition
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones Not specified N/A High thermal stability (m.p. >300°C)
  • Mechanistic Insights: Neurological Applications: The 2,3-dimethyl substitution in imidazo[1,2-a]pyrimidine derivatives optimizes blood-brain barrier penetration, critical for CNS-targeted drugs . Antimicrobial vs. Anticancer: Pyrimido[1,2-a]benzimidazoles exhibit broader activity due to their planar structure, facilitating DNA interaction , whereas proton pump inhibitors like 8-[(2,6-dimethylbenzyl)amino] derivatives rely on selective binding to H+/K+ ATPase .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Spectral Data (Key Peaks)
This compound Not reported Moderate (DMSO) ¹H NMR: δ 2.3–2.5 (CH₃)
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one (5q) >300 Low (aqueous) FT-IR: 1671 cm⁻¹ (C=O); ¹H NMR: δ 7.12–7.39 (aromatic)
2,3-Dicyano-imidazo[1,2-a]pyrimidine Not reported Low (polar solvents) ¹³C NMR: δ 107–159 ppm (CN, aromatic carbons)
  • Property Implications :
    • High melting points in benzo-fused derivatives correlate with rigid, planar structures .
    • Methyl groups enhance solubility in organic solvents, supporting drug formulation .

Biological Activity

2,3-Dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on a review of recent literature.

Synthesis

The synthesis of this compound derivatives often employs microwave-assisted methods to enhance yields and reduce reaction times. For instance, studies have reported successful syntheses using various catalysts under solvent-free conditions, yielding compounds with significant biological activity against various pathogens .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits considerable antimicrobial properties. The compound has been tested against a range of microorganisms, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Displayed antifungal activity against Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 0.5 to 10 µg/mL, indicating potent efficacy in inhibiting microbial growth .

Antituberculosis Activity

The compound has shown promising results in the fight against tuberculosis (TB). Studies indicate that derivatives of imidazo[1,2-a]pyrimidine possess significant activity against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The MIC values for these compounds can be as low as 0.07 µM for MDR strains .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The IC50 values for these compounds ranged from 35 to 43 µM, suggesting a selective cytotoxic effect on cancer cells compared to normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents : The introduction of halogen or alkyl groups at specific positions on the imidazo ring can enhance antimicrobial and anticancer activities.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups significantly affects the compound's interaction with biological targets.

Table 1 summarizes the SAR findings related to various substituents on the imidazo[1,2-a]pyrimidine scaffold:

Substituent TypePositionActivity Enhancement
HalogensParaModerate increase
Methyl Groups2 & 3Significant increase
Hydroxyl Groups4Variable enhancement

Case Studies

  • Antituberculosis Study :
    A study evaluated several imidazo[1,2-a]pyrimidine derivatives for their anti-TB activity. Compound X demonstrated an MIC of 0.006 µM against Mtb strains with minimal cytotoxicity (IC50 >128 µM), showcasing its potential as a lead compound for further development in TB treatment .
  • Anticancer Investigation :
    Another investigation focused on the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives on breast cancer cell lines. Compound Y exhibited an IC50 value of 39 µM against MCF-7 cells and was found to induce apoptosis through the modulation of Bax/Bcl-2 ratios, highlighting its mechanism of action in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 2,3-dimethylimidazo[1,2-a]pyrimidine derivatives?

The most widely used method involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under reflux conditions. For example, 2-amino-4,5-dicyanoimidazole reacts with 4-hydroxy-6-methylpyran-2-one derivatives to form the imidazo[1,2-a]pyrimidine core . Alternatively, multicomponent one-pot Biginelli reactions using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate in the presence of dimethylformamide (DMF) as a catalyst yield derivatives with high efficiency (70–90% yields) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and monitor reaction progress. For example, methyl groups at positions 2 and 3 appear as singlets at δ ~2.92 ppm (¹H NMR) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weights, as seen for derivatives with [M+H]⁺ peaks (e.g., m/z = 359 for nitro-substituted analogs) .
  • FT-IR : Identifies functional groups like cyano (C≡N) stretches at ~2200 cm⁻¹ .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine scaffolds?

These compounds exhibit anxiolytic, cardiovascular, and neuroleptic properties. For instance, 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine derivatives act as H+/K+ ATPase inhibitors (IC₅₀ = 0.38 μM), relevant for gastric acid secretion studies . Early studies also highlight analgesic and antihypertensive effects .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the functionalization of 2,3-dimethylimidazo[1,2-a]pyrimidines?

Microwave irradiation accelerates reactions (e.g., 15–30 minutes vs. hours under conventional heating) and enhances yields. For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones are synthesized via microwave-assisted cyclization, enabling efficient Pd-catalyzed cross-coupling for C–C bond formation . Optimization involves solvent selection (e.g., DMF or ethanol) and temperature control (100–150°C) to minimize side products.

Q. What role does X-ray crystallography play in resolving structural ambiguities in imidazo[1,2-a]pyrimidine derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry. For instance, crystallographic analysis of 5a (a nitro-substituted derivative) validated the proposed bicyclic structure and methyl group orientations . Data are deposited in the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .

Q. How are structure-activity relationship (SAR) studies conducted for imidazo[1,2-a]pyrimidine-based therapeutics?

SAR involves systematic substitution at positions 2, 3, and 5/7. For example:

  • Position 2 : Introducing oxadiazole or thiadiazole rings enhances sedative/hypnotic activity (e.g., 6-ethyl-7-methoxy-5-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl) derivatives) .
  • Position 5/7 : Alkyl or aryl groups improve cyclooxygenase-2 (COX-2) inhibition selectivity (e.g., benzoimidazo[1,2-a]pyrimidines with IC₅₀ values < 1 μM) .

Q. How can researchers address contradictions in reaction yields reported for similar synthetic protocols?

Yield discrepancies often arise from subtle variations in reaction conditions. For example:

  • Solvent polarity : Ethanol vs. methanol affects cyclization efficiency in nitro-substituted derivatives (61% vs. 45% yields) .
  • Catalyst loading : DMF (5–10 mol%) in Biginelli reactions improves yields by 15–20% compared to catalyst-free conditions .
  • Purification methods : Flash chromatography or recrystallization (e.g., methanol-water mixtures) reduces impurities .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyrimidine ring for cross-coupling reactions?

Electrophilic aromatic substitution (EAS) at electron-rich positions (e.g., C-6) is achieved using halogenation (Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄). Subsequent Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups, as demonstrated for 6-bromo-2-(4-nitrophenyl) derivatives . Microwave-assisted protocols further enhance reaction rates and selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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